Welcome to the BenchChem Online Store!
molecular formula C10H7NO B1296691 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile CAS No. 25724-79-2

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Cat. No. B1296691
M. Wt: 157.17 g/mol
InChI Key: CAJDYMAFIOUARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06476059B1

Procedure details

9.5 g of 5-bromo-1-indanone and 4.93 g of CuCN are suspended in 10 ml of dimethylformamide and boiled under reflux for 4 hours. A solution of 18 g of iron(II) chloride in 5 ml of concentrated hydrochloric acid with 30 ml of water are added dropwise to the cooled, dark-brown viscous suspension while stirring, and the mixture is then stirred at 70° C. for 30 minutes. The reaction mixture is extracted by shaking three times with 50 ml of toluene, and the combined organic phases are extracted by shaking with 50 ml of 2N hydrochloric acid and 50 ml of 2N sodium hydroxide solution and then washed with water until neutral. The toluene extract is dried over magnesium sulfate and concentrated in vacuo, and the residue is recrystallized from n-heptane. 1-oxoindane-5-carbonitrile is obtained with a melting point of 123-125° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
iron(II) chloride
Quantity
18 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[C:12]([Cu])#[N:13].O>CN(C)C=O.Cl.[Fe](Cl)Cl>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Two
Name
CuCN
Quantity
4.93 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Name
iron(II) chloride
Quantity
18 g
Type
catalyst
Smiles
[Fe](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture is then stirred at 70° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted
STIRRING
Type
STIRRING
Details
by shaking three times with 50 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted
STIRRING
Type
STIRRING
Details
by shaking with 50 ml of 2N hydrochloric acid and 50 ml of 2N sodium hydroxide solution
WASH
Type
WASH
Details
washed with water until neutral
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from n-heptane

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.